3-Benzyloxyphenylacetic acid methyl ester

Description

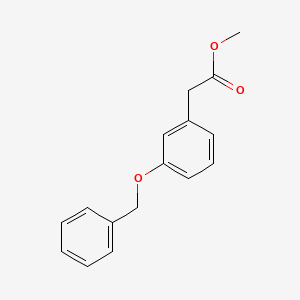

Chemical Structure and Properties

3-Benzyloxyphenylacetic acid methyl ester (CAS 62769-42-0) is an aromatic ester featuring a benzyloxy group (-OBn) at the 3-position of the phenyl ring and an acetic acid methyl ester moiety. This compound is widely utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its synthesis involves alkylation of 3-hydroxyphenylacetic acid with benzyl bromide under basic conditions, yielding the benzyl-protected derivative . Commercial suppliers offer this compound with purity levels ranging from 95% to 98% .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-phenylmethoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-16(17)11-14-8-5-9-15(10-14)19-12-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBWCJFWJDBDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978425 | |

| Record name | Methyl [3-(benzyloxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62969-42-0, 25054-06-2, 62769-42-0 | |

| Record name | Methyl 3-(phenylmethoxy)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62969-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formaldehyde, polymer with cyclohexanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl [3-(benzyloxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formaldehyde, polymer with cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 62769-42-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-hydroxyphenylacetic acid and benzyl chloride.

Reaction Steps:

Industrial Production Methods:

In an industrial setting, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions (temperature, pressure, and solvent choice) ensures high purity and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products:

Oxidation: 3-benzyloxybenzaldehyde or 3-benzyloxybenzoic acid.

Reduction: 3-benzyloxyphenylmethanol.

Substitution: Various substituted phenylacetic acid methyl esters depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Benzyloxyphenylacetic acid methyl ester serves as an important intermediate in organic synthesis. It can be utilized to produce more complex molecules through various reactions, including:

- Oxidation: The benzyloxy group can be oxidized to yield corresponding aldehydes or carboxylic acids.

- Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Substitution Reactions: The benzyloxy group can undergo nucleophilic substitution, allowing for the introduction of different substituents.

Pharmaceutical Research

In pharmaceutical applications, this compound is being investigated for its potential as a precursor for drugs with anti-inflammatory and analgesic properties. Its unique structure may enhance bioavailability and facilitate interactions with biological targets.

Case Study:

A study published in a reputable journal explored the synthesis of various derivatives of this compound and their biological activities, indicating promising results in modulating inflammatory pathways .

Material Science

In material science, this compound is utilized in the development of polymers and resins with specific properties. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability.

Applications include:

- Coatings: Used in protective coatings that require enhanced durability.

- Adhesives: Formulated into adhesives that benefit from its chemical properties.

Agrochemicals

The compound finds applications in agrochemicals, particularly in the development of herbicides and pesticides. Its structural features may contribute to the efficacy of active ingredients in controlling unwanted plant growth.

Mechanism of Action

Molecular Targets and Pathways:

The compound’s effects are primarily due to its ability to interact with enzymes and receptors in biological systems. The benzyloxy group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic sites on proteins. The ester group can undergo hydrolysis, releasing the active phenylacetic acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key Observations :

- Electronic Effects : The benzyloxy group in 3-benzyloxyphenylacetic acid methyl ester enhances steric bulk and lipophilicity compared to simpler esters like 3-hydroxybenzoic acid methyl ester . The trifluoromethyl group in the CF3 analog () introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitution reactions.

- Synthetic Accessibility : The nitro-substituted analog () requires careful control of reaction conditions (e.g., K2CO3 in DMF at 70°C) due to the nitro group’s sensitivity to reduction. In contrast, the benzyloxy group in the target compound is stable under basic conditions .

Physicochemical Properties

Table 2: Physical and Spectral Data

Key Observations :

- Boiling Points : The trifluoromethyl analog () has a lower boiling point (93.5–94.5°C) due to reduced intermolecular hydrogen bonding compared to hydroxylated analogs.

- Solubility: The benzyloxy group in this compound improves solubility in non-polar solvents, making it advantageous for reactions in DCM or DMSO .

Table 3: Reported Bioactivities and Uses

Key Observations :

- Pharmaceutical Relevance : The benzyloxy group in this compound serves as a protective group, enabling selective deprotection in multi-step syntheses .

- Antioxidant Potential: Derivatives like 3-benzyloxy-4,5-dihydroxy-benzoic acid methyl ester show promise in bioactivity studies, though their efficacy is lower than commercial antioxidants like ascorbic acid .

Biological Activity

3-Benzyloxyphenylacetic acid methyl ester (C₁₆H₁₆O₃), a derivative of phenylacetic acid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyloxy group attached to the phenylacetic acid backbone, contributing to its unique reactivity and biological profile. Its molecular weight is 256.30 g/mol, and it is characterized by the following structural formula:

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties in various studies. It appears to modulate inflammatory pathways, potentially making it useful in treating inflammatory disorders.

- Analgesic Effects : Alongside its anti-inflammatory capabilities, it has been shown to possess analgesic properties, suggesting its potential application in pain management therapies.

- Aldose Reductase Inhibition : Preliminary studies suggest that this compound may inhibit aldose reductase, an enzyme involved in the conversion of glucose to sorbitol, which is significant in diabetic complications.

The mechanism by which this compound exerts its effects involves several biochemical pathways:

- Interaction with Enzymes : The benzyloxy group enhances the compound's lipophilicity, allowing it to interact effectively with hydrophobic sites on proteins and enzymes. This interaction may influence various signaling pathways and metabolic processes.

- Cellular Signaling Modulation : The compound affects gene expression and cellular metabolism through modulation of signaling pathways, leading to alterations in cellular responses.

Case Studies

- Anti-inflammatory Activity : A study evaluating the anti-inflammatory effects of this compound found that it significantly reduced inflammation markers in animal models subjected to induced inflammation. The results indicated a dose-dependent response, highlighting its therapeutic potential in inflammatory diseases.

- Analgesic Efficacy : In another investigation focused on pain relief, this compound was administered to subjects experiencing acute pain. Results showed a marked reduction in pain levels compared to control groups, supporting its use as an analgesic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Hydroxyphenylacetic Acid | Hydroxy derivative | Exhibits strong anti-inflammatory effects but lacks the benzyloxy group. |

| 4-Benzyloxyphenylacetic Acid | Isomer | Potentially different biological activity due to positional changes. |

| Phenylacetic Acid Methyl Ester | Without benzyloxy group | Less lipophilic and potentially less active in certain biological contexts. |

Synthesis Routes

The synthesis of this compound can be achieved through various methods:

- Esterification Reaction : The reaction typically involves 3-hydroxyphenylacetic acid and benzyl chloride under acidic conditions.

- Nucleophilic Substitution : This method allows for the introduction of various functional groups at the benzyloxy position, enhancing biological activity.

Conclusions

This compound stands out due to its significant anti-inflammatory and analgesic activities, alongside its mechanism involving enzyme interaction and cellular signaling modulation. Ongoing research is essential to fully elucidate its therapeutic potential and mechanisms of action.

Q & A

Basic: What are the recommended storage conditions for 3-Benzyloxyphenylacetic acid methyl ester to ensure long-term stability?

Answer:

To preserve stability, store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from light and moisture. Stability is compromised by exposure to oxygen, heat (>25°C), or acidic/basic environments. Regularly monitor purity via HPLC (≥95% recommended for research use) . For extended storage, consider lyophilization or vacuum-sealed desiccators.

Basic: How can researchers confirm the identity and purity of this compound?

Answer:

- Identification: Use CAS No. 62769-42-0 for database cross-referencing.

- Spectroscopy: Compare H/C NMR spectra with NIST reference data (e.g., benzeneacetic acid derivatives ). Key peaks: benzyloxy protons (δ 4.9–5.1 ppm), ester carbonyl (δ 170–175 ppm in C).

- Chromatography: GC/MS with polar cyanosilicone columns (e.g., HP-88) resolves ester derivatives; retention indices should align with FAME standards .

- Purity: HPLC (C18 column, UV detection at 254 nm) with >95% purity threshold .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill Management: Absorb with inert material (e.g., vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced: What synthetic routes are available for preparing this compound, and how can reaction conditions be optimized?

Answer:

- Route 1: Benzylation of 3-hydroxyphenylacetic acid using benzyl bromide/KCO in DMF (60°C, 12 hr), followed by methyl esterification with CHI/NaH .

- Route 2: Direct esterification of 3-benzyloxyphenylacetic acid with methanol, catalyzed by HSO (reflux, 6 hr). Monitor via TLC (hexane:EtOAc 3:1).

- Optimization: Use anhydrous solvents, inert atmosphere, and catalytic DMAP to enhance ester yield (>80%) .

Advanced: How can GC/MS parameters be tailored to analyze this compound, and what analytical challenges might arise?

Answer:

- Column Selection: Highly polar columns (e.g., HP-INNOWax) improve resolution of methyl esters. Set oven ramp: 50°C (2 min) → 250°C at 10°C/min .

- MS Settings: EI mode (70 eV); monitor m/z 91 (benzyl fragment) and 136 (phenylacetic acid backbone) .

- Challenges: Co-elution with similar esters (e.g., 4-methoxy derivatives). Use retention indices (e.g., 1827–1828 AI for benzeneacetic acid esters ) and tandem MS/MS for confirmation.

Advanced: How can researchers address contradictions in spectroscopic data during structural elucidation?

Answer:

- Cross-Validation: Compare experimental H NMR with computational predictions (e.g., ACD/Labs or ChemDraw). Discrepancies in aromatic splitting may indicate impurities .

- Isotopic Labeling: Synthesize C-labeled methyl ester to confirm carbonyl assignments .

- X-ray Crystallography: Resolve ambiguous NOESY correlations (e.g., benzyloxy group orientation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.